molecular formula C11H21N5O5 B12672150 Einecs 303-068-2 CAS No. 94157-99-0

Einecs 303-068-2

Cat. No.: B12672150
CAS No.: 94157-99-0
M. Wt: 303.32 g/mol
InChI Key: UYCAGRPOUWSBIQ-HVDRVSQOSA-N
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Description

Einecs 303-068-2, also known as o-tolidine dihydrochloride hydrate, is a chemical compound with the molecular formula C14H20Cl2N2O. It is a white to slightly yellow crystalline powder with relatively high purity. This compound is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-tolidine dihydrochloride hydrate involves the reaction of o-tolidine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired dihydrochloride hydrate form. The reaction can be represented as follows:

[ \text{C}{14}\text{H}{16}\text{N}2 + 2\text{HCl} + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{20}\text{Cl}_2\text{N}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of o-tolidine dihydrochloride hydrate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve the desired purity levels. The compound is then crystallized and dried to obtain the final product in its hydrate form.

Chemical Reactions Analysis

Types of Reactions

O-tolidine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

O-tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and analytical methods.

    Biology: Employed in biochemical assays and staining techniques.

    Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic reagent, producing color changes upon reaction with certain analytes. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, leading to the formation of colored products.

Comparison with Similar Compounds

Similar Compounds

  • Benzidine dihydrochloride
  • Diaminobenzidine
  • Toluidine blue

Comparison

O-tolidine dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Compared to benzidine dihydrochloride and diaminobenzidine, o-tolidine dihydrochloride hydrate has a different substitution pattern on the aromatic ring, leading to distinct reactivity and applications. Toluidine blue, on the other hand, is a dye with different chemical properties and uses.

Properties

CAS No.

94157-99-0

Molecular Formula

C11H21N5O5

Molecular Weight

303.32 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UYCAGRPOUWSBIQ-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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